molecular formula C23H35NO2 B12743732 (-)-trans-2-(10-(Ethylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol CAS No. 92974-69-1

(-)-trans-2-(10-(Ethylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol

Cat. No.: B12743732
CAS No.: 92974-69-1
M. Wt: 357.5 g/mol
InChI Key: QTDZRBHQQYRERW-VQTJNVASSA-N
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Description

(-)-trans-2-(10-(Ethylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol is a complex organic compound with a unique structure that includes both mentha and resorcinol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-trans-2-(10-(Ethylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the mentha moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethylamino group: This step often involves the use of ethylamine in the presence of a suitable catalyst.

    Coupling with resorcinol: The final step involves the coupling of the mentha derivative with resorcinol under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(-)-trans-2-(10-(Ethylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (-)-trans-2-(10-(Ethylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities, among others.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (-)-trans-2-(10-(Ethylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Menthol derivatives: Compounds like menthol share the mentha moiety but lack the resorcinol component.

    Resorcinol derivatives: Compounds like resorcinol share the resorcinol moiety but lack the mentha component.

Uniqueness

The uniqueness of (-)-trans-2-(10-(Ethylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

92974-69-1

Molecular Formula

C23H35NO2

Molecular Weight

357.5 g/mol

IUPAC Name

2-[(1R,6R)-6-[3-(ethylamino)prop-1-en-2-yl]-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol

InChI

InChI=1S/C23H35NO2/c1-5-7-8-9-18-13-21(25)23(22(26)14-18)20-12-16(3)10-11-19(20)17(4)15-24-6-2/h12-14,19-20,24-26H,4-11,15H2,1-3H3/t19-,20+/m0/s1

InChI Key

QTDZRBHQQYRERW-VQTJNVASSA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)CNCC)C)O

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)CNCC)C)O

Origin of Product

United States

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